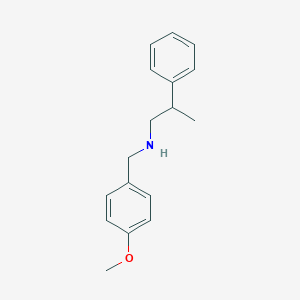
(p-Methoxybenzyl)(beta-methylphenethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(p-Methoxybenzyl)(beta-methylphenethyl)amine, also known as PMMA, is a synthetic drug that belongs to the amphetamine class of stimulants. PMMA has gained attention in the scientific community due to its potential as a research tool for studying the central nervous system.
Mécanisme D'action
(p-Methoxybenzyl)(beta-methylphenethyl)amine acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft and prolonged stimulation of postsynaptic receptors. The exact mechanism of action of (p-Methoxybenzyl)(beta-methylphenethyl)amine is not fully understood, but it is believed to involve the activation of the sympathetic nervous system and the release of stress hormones such as cortisol.
Biochemical and Physiological Effects:
(p-Methoxybenzyl)(beta-methylphenethyl)amine has been shown to produce a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause sweating, tremors, and muscle stiffness. It also increases alertness, energy, and euphoria, and can lead to feelings of confidence and sociability. However, (p-Methoxybenzyl)(beta-methylphenethyl)amine can also cause anxiety, paranoia, and psychosis, especially at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
(p-Methoxybenzyl)(beta-methylphenethyl)amine has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects on neurotransmitter release and behavior are well-characterized. However, (p-Methoxybenzyl)(beta-methylphenethyl)amine also has several limitations. It is a potent stimulant that can produce a range of physiological and psychological effects, making it difficult to control for confounding variables in experiments. It is also a Schedule I controlled substance in many countries, making it difficult to obtain and use for research purposes.
Orientations Futures
There are several future directions for research on (p-Methoxybenzyl)(beta-methylphenethyl)amine. One area of interest is the development of new synthetic analogs with improved selectivity and potency. Another area of interest is the use of (p-Methoxybenzyl)(beta-methylphenethyl)amine in combination with other drugs or therapies, such as psychotherapy or cognitive-behavioral therapy, to treat psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the long-term effects of (p-Methoxybenzyl)(beta-methylphenethyl)amine use on the brain and behavior, as well as the potential for addiction and withdrawal.
Conclusion:
In conclusion, (p-Methoxybenzyl)(beta-methylphenethyl)amine is a synthetic drug with potential as a research tool for studying the central nervous system. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the effects of (p-Methoxybenzyl)(beta-methylphenethyl)amine on the brain and behavior, and to develop new synthetic analogs with improved selectivity and potency.
Méthodes De Synthèse
The synthesis of (p-Methoxybenzyl)(beta-methylphenethyl)amine involves the reaction of p-methoxybenzyl chloride and beta-methylphenethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of extraction and recrystallization steps. The purity of (p-Methoxybenzyl)(beta-methylphenethyl)amine is crucial for its use in scientific research, as impurities can affect the results of experiments.
Applications De Recherche Scientifique
(p-Methoxybenzyl)(beta-methylphenethyl)amine has been used as a research tool for studying the central nervous system. It has been shown to stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in regulating mood, motivation, and attention. (p-Methoxybenzyl)(beta-methylphenethyl)amine has also been used to study the effects of amphetamines on the brain and behavior.
Propriétés
Nom du produit |
(p-Methoxybenzyl)(beta-methylphenethyl)amine |
|---|---|
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-2-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NO/c1-14(16-6-4-3-5-7-16)12-18-13-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3 |
Clé InChI |
DPNBCHNGXQMDIW-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
SMILES canonique |
CC(CNCC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)


![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)